molecular formula C9H14N2O3 B2589136 tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate CAS No. 87214-68-4

tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate

Cat. No.: B2589136
CAS No.: 87214-68-4
M. Wt: 198.222
InChI Key: OPOHUNOHANROOK-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde. This reaction forms the basic imidazole structure.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar methylating agent.

    Formation of the Keto Group: The keto group is introduced through oxidation reactions, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the keto group, converting it to a hydroxyl group.

    Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Alcohols.

    Substitution: Various esters and functionalized imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate is used as an intermediate in the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor of certain biological pathways. Its imidazole ring is known to interact with metal ions, making it useful in metalloprotein studies.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties, and this compound serves as a scaffold for developing new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate involves its interaction with biological targets through its imidazole ring. The compound can bind to metal ions and enzymes, affecting their activity. The keto group and ester functionality also play roles in its reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate: Lacks the methyl group, leading to different reactivity and applications.

    5-Methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid: Lacks the tert-butyl ester group, affecting its solubility and stability.

    tert-Butyl 5-methyl-1H-imidazole-4-carboxylate:

Uniqueness

The presence of both the tert-butyl ester group and the keto group in tert-butyl 5-methyl-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate makes it unique among imidazole derivatives. This combination of functional groups provides a balance of stability and reactivity, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl 5-methyl-2-oxo-1,3-dihydroimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-5-6(11-8(13)10-5)7(12)14-9(2,3)4/h1-4H3,(H2,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOHUNOHANROOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)N1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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